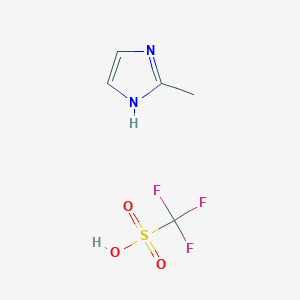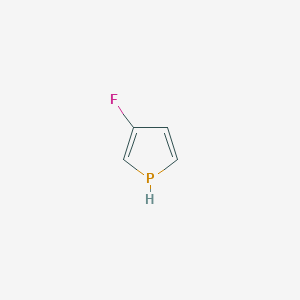![molecular formula C13H17NO B12540444 3-Benzyl-2-oxa-3-azabicyclo[3.2.1]octane CAS No. 661463-37-2](/img/structure/B12540444.png)
3-Benzyl-2-oxa-3-azabicyclo[3.2.1]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-2-oxa-3-azabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound with significant potential in the field of drug discovery. This compound features a unique bicyclic structure, which consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. The presence of both oxygen and nitrogen atoms in the bicyclic framework makes it an interesting scaffold for various synthetic and pharmacological applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-oxa-3-azabicyclo[3.2.1]octane can be achieved through several synthetic routes. One common method involves the Dieckmann cyclization of a piperidine derivative. This reaction typically requires the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Another approach involves the tandem C–H oxidation/oxa-Cope rearrangement/aldol reaction of allylic silylethers. This method employs tempo oxoammonium tetrafluoroborate (T+BF4−) and zinc bromide (ZnBr2) as catalysts to promote the efficient construction of the bicyclic framework .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and scalability of the reaction.
化学反応の分析
Types of Reactions
3-Benzyl-2-oxa-3-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide (NaN3) or sodium cyanide (NaCN) to introduce different functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acetic acid.
Reduction: H2 with Pd/C catalyst, lithium aluminum hydride (LiAlH4) in ether.
Substitution: NaN3 in dimethylformamide (DMF), NaCN in ethanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with hydrogenated bonds.
Substitution: Azides, nitriles.
科学的研究の応用
3-Benzyl-2-oxa-3-azabicyclo[3.2.1]octane has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 3-Benzyl-2-oxa-3-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit the activity of intracellular N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in managing the inflammatory response . The compound exerts its effects through a non-covalent mechanism of action, binding to the active site of the enzyme and preventing its activity .
類似化合物との比較
3-Benzyl-2-oxa-3-azabicyclo[3.2.1]octane can be compared with other similar compounds, such as:
8-Azabicyclo[3.2.1]octane: This compound is the central core of tropane alkaloids, which display a wide array of biological activities.
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate: A related compound with similar structural features.
The uniqueness of this compound lies in its specific bicyclic framework, which includes both oxygen and nitrogen atoms, making it a versatile scaffold for various synthetic and pharmacological applications.
特性
CAS番号 |
661463-37-2 |
|---|---|
分子式 |
C13H17NO |
分子量 |
203.28 g/mol |
IUPAC名 |
3-benzyl-2-oxa-3-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C13H17NO/c1-2-4-11(5-3-1)9-14-10-12-6-7-13(8-12)15-14/h1-5,12-13H,6-10H2 |
InChIキー |
NMCROPLLLHRVFW-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC1CN(O2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzonitrile](/img/structure/B12540365.png)
![3-(2-Methoxyphenyl)-1-azabicyclo[2.2.2]octane;oxalic acid](/img/structure/B12540367.png)
![2-Methoxy-6-[3-(6-oxocyclohexa-2,4-dien-1-ylidene)-3,4-dihydroquinoxalin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12540370.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo-1-(phenylsulfonyl)-, ethyl ester](/img/structure/B12540373.png)


![2-Methoxy-2-[(trimethylsilyl)oxy]-1,3,2-dioxasilinane](/img/structure/B12540396.png)
![3-[2-(1,3-Dioxolan-2-yl)phenyl]propan-1-ol](/img/structure/B12540400.png)
![4-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}butan-1-ol](/img/structure/B12540409.png)
![2-[Methyl(phenyl)amino]ethyl diphenylphosphinite](/img/structure/B12540419.png)

![3,5-Bis[(1S)-1-ethoxyethyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12540425.png)
![Benzene, 1-nitro-2-[(3-phenylpropyl)thio]-](/img/structure/B12540431.png)
![1-[4-(Benzyloxy)phenyl]-1-hydroxypentan-3-one](/img/structure/B12540437.png)
